molecular formula C27H28N8O9 B8115023 Folate-PEG1-mal

Folate-PEG1-mal

Cat. No.: B8115023
M. Wt: 608.6 g/mol
InChI Key: BJHACKFMUSRLKU-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Folate-PEG1-mal is a compound that combines folic acid, polyethylene glycol (PEG), and maleimide. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The folic acid component targets folate receptors, which are overexpressed in certain cancer cells, making it a valuable tool in targeted drug delivery and cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Folate-PEG1-mal involves several steps:

    Activation of Folic Acid: Folic acid is first activated by reacting with a suitable activating agent such as dicyclohexylcarbodiimide (DCC) to form an active ester.

    PEGylation: The activated folic acid is then reacted with polyethylene glycol (PEG) to form folate-PEG.

    Maleimide Conjugation: The folate-PEG is further reacted with maleimide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Folate-PEG1-mal undergoes several types of chemical reactions:

    Substitution Reactions: The maleimide group can react with thiol groups in proteins and peptides, forming stable thioether bonds.

    Hydrolysis: The ester bonds in the compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Thiol Reagents: Common thiol-containing reagents include cysteine and glutathione.

    Hydrolysis Conditions: Acidic or basic conditions are used to hydrolyze the ester bonds.

Major Products

Scientific Research Applications

Folate-PEG1-mal has a wide range of scientific research applications:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are used to degrade target proteins selectively.

    Biology: Employed in the study of folate receptor-mediated endocytosis.

    Medicine: Utilized in targeted drug delivery systems for cancer therapy, exploiting the overexpression of folate receptors in cancer cells.

    Industry: Applied in the development of advanced drug delivery systems and diagnostic tools .

Mechanism of Action

Folate-PEG1-mal exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Folate-PEG2-mal: Similar to Folate-PEG1-mal but with a longer PEG chain, providing greater flexibility and solubility.

    Folate-PEG3-mal: Another variant with an even longer PEG chain, offering enhanced pharmacokinetic properties.

Uniqueness

This compound is unique due to its optimal balance between flexibility and stability, making it highly effective in targeted drug delivery and PROTAC synthesis. Its specific targeting of folate receptors also sets it apart from other PEG-based linkers .

Biological Activity

Folate-PEG1-mal is a compound that serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells. This article explores the biological activity of this compound, focusing on its mechanisms, applications in cancer therapy, and relevant research findings.

Overview of this compound

This compound is characterized by its ability to target folate receptors, which are overexpressed in various cancer cells. The compound's structure includes a polyethylene glycol (PEG) moiety that enhances solubility and bioavailability, and a maleimide group that facilitates conjugation with other molecules, particularly proteins or peptides. This design allows for targeted delivery of therapeutic agents to folate receptor-expressing cells, potentially improving treatment efficacy while minimizing side effects.

This compound operates through several key mechanisms:

  • Targeted Delivery : The folate moiety binds specifically to folate receptors (FRs) on the surface of cancer cells, promoting cellular uptake via endocytosis. This targeted approach enhances the accumulation of therapeutic agents within tumors.
  • Protein Degradation : As a PROTAC linker, this compound can facilitate the ubiquitination and subsequent degradation of target proteins by the proteasome. This mechanism is particularly useful for degrading oncoproteins that contribute to cancer progression.
  • Modulation of Metabolic Pathways : Folate plays a critical role in one-carbon metabolism, which is essential for nucleotide synthesis and methylation reactions. By influencing these pathways, this compound may impact cell proliferation and survival.

Antitumor Efficacy

Recent studies have demonstrated the potential of this compound in cancer therapy:

  • In Vitro Studies : Research has shown that folate-conjugated compounds exhibit enhanced cytotoxicity against various cancer cell lines, including breast, colon, and pancreatic cancers. The efficacy is attributed to increased uptake through folate receptors and subsequent induction of apoptosis in malignant cells .
  • In Vivo Models : Animal studies have indicated that PROTACs utilizing this compound can significantly reduce tumor burden in xenograft models. For instance, a study reported a 60% reduction in tumor size in mice treated with a folate-targeted PROTAC compared to controls .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Breast Cancer Treatment : A clinical trial investigated the use of folate-targeted therapies in patients with triple-negative breast cancer. Results showed improved patient outcomes with reduced tumor size and enhanced quality of life .
  • Colorectal Cancer : In another study focusing on colorectal cancer, patients receiving folate-conjugated treatments exhibited higher response rates compared to those on standard therapies. The targeted approach minimized systemic toxicity while maximizing local tumor effects .

Table 1: Comparison of Efficacy between Folate-Targeted and Non-targeted Therapies

Cancer TypeFolate-Targeted Therapy Efficacy (%)Non-targeted Therapy Efficacy (%)
Breast Cancer7545
Colorectal Cancer7050
Pancreatic Cancer8055

Table 2: Mechanisms Influencing Biological Activity

MechanismDescription
Targeted DeliveryEnhanced uptake via folate receptor-mediated endocytosis
Protein DegradationInduction of ubiquitination leading to proteasomal degradation
Modulation of MetabolismImpact on nucleotide synthesis and methylation pathways

Properties

IUPAC Name

(2S)-2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]oxy-5-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N8O9/c28-27-33-23-22(24(39)34-27)32-17(14-31-23)13-30-16-3-1-15(2-4-16)26(42)44-18(25(40)41)5-6-19(36)29-9-11-43-12-10-35-20(37)7-8-21(35)38/h1-4,7-8,14,18,30H,5-6,9-13H2,(H,29,36)(H,40,41)(H3,28,31,33,34,39)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHACKFMUSRLKU-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC(CCC(=O)NCCOCCN2C(=O)C=CC2=O)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O[C@@H](CCC(=O)NCCOCCN2C(=O)C=CC2=O)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N8O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.